molecular formula C23H25N3O5 B2994745 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941992-01-4

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B2994745
CAS No.: 941992-01-4
M. Wt: 423.469
InChI Key: ODBJLFSMUJUOFM-UHFFFAOYSA-N
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Description

2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core substituted with a 2,5-dimethoxyphenyl group and an acetamide moiety linked to a 2-methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution with 2,5-Dimethoxyphenyl Group:

    Attachment of the Acetamide Moiety: The acetamide group is typically introduced through acylation reactions, where the pyridazinone intermediate is reacted with acetic anhydride or acetyl chloride in the presence of a base.

    Linking the 2-Methoxyphenethyl Group: The final step involves the attachment of the 2-methoxyphenethyl group, which can be accomplished through nucleophilic substitution reactions using appropriate alkyl halides and amines.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and the use of automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield quinones, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, depending on its interaction with biological targets.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the design of molecules with specific properties and functions.

Mechanism of Action

The mechanism of action of 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-hydroxyphenethyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenethyl)acetamide: Contains a chloro group instead of a methoxy group.

    2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-aminophenethyl)acetamide: Features an amino group instead of a methoxy group.

Uniqueness

The uniqueness of 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-17-8-10-21(31-3)18(14-17)19-9-11-23(28)26(25-19)15-22(27)24-13-12-16-6-4-5-7-20(16)30-2/h4-11,14H,12-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBJLFSMUJUOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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